2-Methylbutyl methanesulfonate
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Overview
Description
2-Methylbutyl methanesulfonate is a chemical compound with the molecular formula C6H14O3S and a molecular weight of 166.24 g/mol . It is a sulfonate ester, which is often used in organic synthesis due to its chiral auxiliary properties . The compound is known for its ability to act as a reagent in various chemical reactions, making it valuable in scientific research and industrial applications .
Preparation Methods
2-Methylbutyl methanesulfonate can be synthesized through the reaction of 2-methylbutanol with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction typically occurs under mild conditions and yields the desired sulfonate ester. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-Methylbutyl methanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the methanesulfonate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols, as well as oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Methylbutyl methanesulfonate is widely used in scientific research due to its chiral properties. It serves as a chiral auxiliary in the synthesis of various chiral compounds, including amino acids, peptides, and natural products . Its ability to facilitate the formation of chiral centers makes it invaluable in the study of stereochemistry and the development of pharmaceuticals . Additionally, it is used in the synthesis of complex organic molecules and as a reagent in organic transformations .
Mechanism of Action
The mechanism of action of 2-methylbutyl methanesulfonate involves the alkylation of nucleophilic sites within molecules . The methanesulfonate group acts as a leaving group, allowing the 2-methylbutyl moiety to react with nucleophiles such as amines, alcohols, and thiols . This alkylation process is crucial in the formation of new chemical bonds and the synthesis of complex molecules .
Comparison with Similar Compounds
2-Methylbutyl methanesulfonate can be compared with other similar compounds such as ethyl methanesulfonate and methyl methanesulfonate . While all these compounds are sulfonate esters and share similar reactivity, this compound is unique due to its chiral nature and the presence of a 2-methylbutyl group . This structural difference imparts distinct stereochemical properties, making it particularly useful in chiral synthesis .
Similar compounds include:
- Ethyl methanesulfonate
- Methyl methanesulfonate
- 1-Butyl-3-methylimidazolium methanesulfonate
These compounds, while similar in their sulfonate ester functionality, differ in their alkyl groups and specific applications .
Properties
IUPAC Name |
2-methylbutyl methanesulfonate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O3S/c1-4-6(2)5-9-10(3,7)8/h6H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANBAERELZGEAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)COS(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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